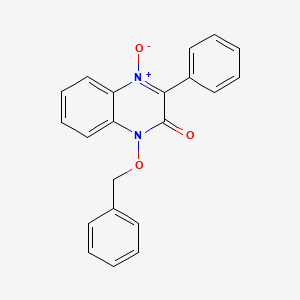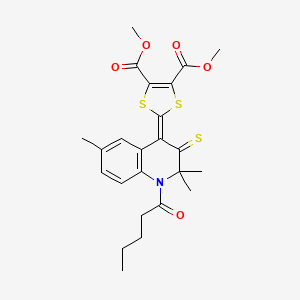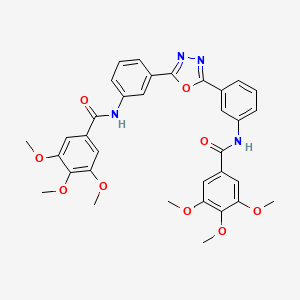![molecular formula C16H15ClN2O4 B11656071 2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B11656071.png)
2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide typically involves multiple steps. One common method includes the nitration of a benzamide precursor, followed by the introduction of the chloro and methoxyphenyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of more oxidized derivatives of the nitro group.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxyphenyl groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methoxyphenyl)nicotinamide
- 2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine
- 2-chloro-N-(3-methoxyphenyl)quinazolin-4-amine
Uniqueness
2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C16H15ClN2O4 |
|---|---|
Molecular Weight |
334.75 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C16H15ClN2O4/c1-23-13-5-2-11(3-6-13)8-9-18-16(20)14-7-4-12(19(21)22)10-15(14)17/h2-7,10H,8-9H2,1H3,(H,18,20) |
InChI Key |
UNYGYFYNUNUEHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]-6-iodo-3-phenylquinazolin-4(3H)-one](/img/structure/B11655990.png)
![4-fluoro-N'-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide](/img/structure/B11655996.png)
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11655997.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11656002.png)
![3-methyl-5-phenyl-1-[(2E)-3-phenylprop-2-enoyl]-4-(phenylthio)-1H-pyrazole](/img/structure/B11656018.png)



![(6Z)-2-ethyl-5-imino-6-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11656053.png)
![ethyl 2-({(2Z)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11656057.png)

![4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl piperidine-1-carbodithioate](/img/structure/B11656064.png)
![N-(4-Ethoxyphenyl)-1-(3-{4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-YL}propyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11656068.png)
![N'-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11656076.png)
